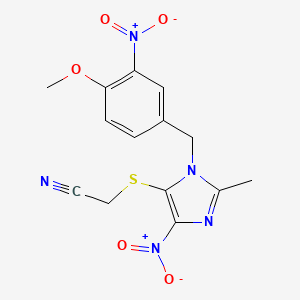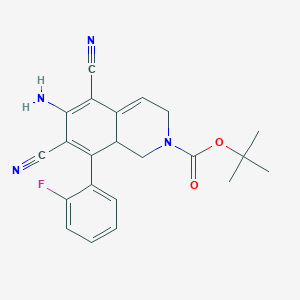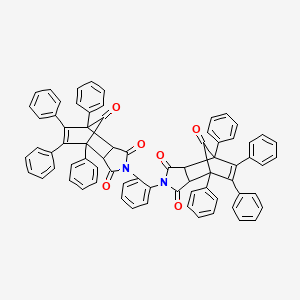![molecular formula C25H19N3O2 B14950309 2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)
2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL is a complex organic compound with a unique structure that includes a methoxy group, a naphthylmethylidene group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
The synthesis of 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, yielding 2-phenylimidazo[1,2-a]pyridine.
Introduction of the naphthylmethylidene group: This step involves the condensation of the imidazo[1,2-a]pyridine derivative with 1-naphthaldehyde under basic conditions to form the corresponding Schiff base.
Chemical Reactions Analysis
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group (Schiff base) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methanol, ethanol, amines.
Major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL involves its interaction with molecular targets in biological systems. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The naphthylmethylidene group may enhance the compound’s binding affinity and specificity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL include other imidazo[1,2-a]pyridine derivatives and Schiff bases. These compounds share structural features and may exhibit similar chemical and biological properties. the presence of the methoxy and naphthylmethylidene groups in the target compound provides unique characteristics, such as enhanced binding affinity and potential for specific interactions with biological targets.
Some similar compounds include:
- 2-Phenylimidazo[1,2-a]pyridine
- 2-Methoxy-1-naphthaldehyde
- Schiff bases derived from imidazo[1,2-a]pyridine and aromatic aldehydes
Properties
Molecular Formula |
C25H19N3O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-methoxy-5-[3-[(E)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C25H19N3O2/c1-30-22-13-12-18(15-21(22)29)24-25(28-14-5-4-11-23(28)27-24)26-16-19-9-6-8-17-7-2-3-10-20(17)19/h2-16,29H,1H3/b26-16+ |
InChI Key |
ZMOLLDKPMDLDIX-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=CC5=CC=CC=C54)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)



![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)

![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)
![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)

